molecular formula C11H9ClFN B11722896 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile

1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile

Cat. No.: B11722896
M. Wt: 209.65 g/mol
InChI Key: DCOVYAOTDYMUFO-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile is a synthetic organic compound featuring a cyclobutane ring substituted with a nitrile group and a 2-chloro-6-fluorophenyl moiety. The compound’s structural uniqueness lies in the strained cyclobutane ring, which may confer distinct physicochemical and biological properties compared to larger-ring analogs (e.g., cyclopentane or cyclohexane derivatives).

Properties

Molecular Formula

C11H9ClFN

Molecular Weight

209.65 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9ClFN/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2

InChI Key

DCOVYAOTDYMUFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=CC=C2Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences :

  • Ring Size : Cyclopentane (5-membered) vs. cyclobutane (4-membered). Cyclobutane’s higher ring strain reduces thermodynamic stability but may enhance reactivity in synthetic transformations .
  • Molecular Weight : Cyclopentane analog (C₁₂H₁₁ClFN, MW 223.67) vs. cyclobutane analog (theoretical MW ~209.66 for C₁₁H₉ClFN). Lower molecular weight of the cyclobutane derivative could improve bioavailability.
  • Synthetic Accessibility : Cyclopentane derivatives are often synthesized via carbodiimide-mediated coupling (e.g., EDC, as used for lumiracoxib analogs) , while cyclobutane systems may require specialized ring-closing strategies.
Property 1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile (Theoretical) 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile
Molecular Formula C₁₁H₉ClFN C₁₂H₁₁ClFN
Molecular Weight ~209.66 223.67
Ring Strain High (cyclobutane) Moderate (cyclopentane)
Commercial Availability Not listed in catalogs (as of 2022) Available (Kanto Reagents, ¥19,600/1g)

Lumiracoxib and Its Prodrugs

The prodrug 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one (a lumiracoxib derivative) shares the 2-chloro-6-fluorophenyl group but incorporates a lactam ring instead of a nitrile. Key contrasts include:

  • Functional Groups: The lactam carbonyl (IR: 1736 cm⁻¹) vs. nitrile group (expected IR: ~2240 cm⁻¹).
  • Pharmacological Activity : Lumiracoxib prodrugs show anti-inflammatory activity comparable to parental drugs (e.g., 85% edema inhibition in carrageenan-induced rat models) . The nitrile-containing cyclobutane analog’s activity remains unstudied but could differ due to metabolic stability (nitriles are less prone to hydrolysis than esters or amides).

Pyridinecarbonitrile Derivatives

The pyridinecarbonitrile analog (1-(2-chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile) highlights the role of aromatic heterocycles:

  • Biological Targets : Pyridinecarbonitriles often target kinases or inflammatory enzymes (e.g., COX-2), whereas cyclobutane-carbonitriles may engage alternative pathways.

Physicochemical and Analytical Comparisons

  • Chromatographic Behavior : Lumiracoxib analogs are analyzed via HPLC (C18 column, 65% acetonitrile/35% sodium acetate buffer, pH 4.0) with retention times ~10 minutes . The cyclobutane-carbonitrile’s logP (estimated ~2.8) suggests earlier elution than lumiracoxib (logP ~3.5) due to reduced hydrophobicity.
  • Stability: Cyclobutane derivatives may exhibit lower thermal stability than cyclopentane or indolinone analogs.

Biological Activity

1-(2-Chloro-6-fluorophenyl)cyclobutanecarbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Structural Characteristics

This compound features a cyclobutane ring fused with a phenyl group that carries both chlorine and fluorine substituents. Its molecular formula is C11H8ClFNC_{11}H_{8}ClFN. The presence of these halogen atoms can significantly influence the compound's reactivity and biological interactions.

Compound Molecular Formula Key Features
This compoundC11H8ClFNC_{11}H_{8}ClFNCyclobutane ring, cyano group, halogen substituents

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, studies on related compounds with 2-chloro-6-fluoro substitutions have shown promising results against HIV-1. These compounds demonstrated potent inhibition of HIV-1 reverse transcriptase, suggesting that similar mechanisms may be applicable to this compound .

Anticancer Potential

The biological activity of cyclobutane derivatives often extends to anticancer applications. For example, derivatives of cyclobutane have been investigated for their potential as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression linked to tumor growth. While specific data on this compound is limited, the structural similarities suggest it may exhibit comparable activities .

Synthesis and Evaluation

This compound can be synthesized through various methods involving cyclization reactions and substitution patterns that introduce the cyano group and halogens onto the phenyl ring. The efficiency of these synthetic routes can impact the yield and purity of the compound, which are critical for biological evaluations .

Pharmacological Studies

Pharmacological studies have shown that compounds with similar structural motifs possess diverse biological activities. For instance, a study highlighted the importance of stereochemistry in antiviral efficacy, where specific configurations led to enhanced activity against HIV-1 . This suggests that this compound may also benefit from stereochemical optimization in its biological applications.

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